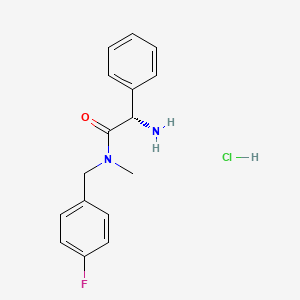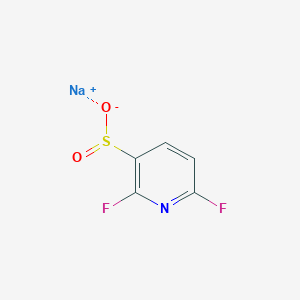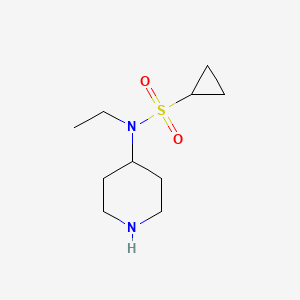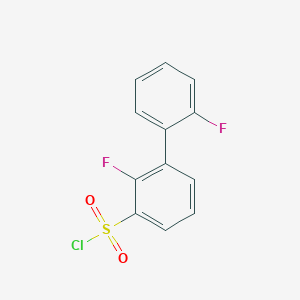
2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride is an organic compound that belongs to the class of arylsulfonyl chlorides. This compound is characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-fluorophenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, and then gradually warmed to room temperature to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified by distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The aromatic ring can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonyl Fluoride or Hydride: Formed by reduction reactions.
Applications De Recherche Scientifique
2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other biologically active compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the synthesis of various derivatives with different functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobenzenesulfonyl Chloride: Similar structure but with only one fluorine atom.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group and a chlorine atom.
2-Fluorobenzenesulfonyl Chloride: Contains only one fluorine atom and a sulfonyl chloride group.
Uniqueness
2-Fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride is unique due to the presence of two fluorine atoms, which can influence the compound’s reactivity and properties. The dual fluorination can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of various specialized compounds.
Propriétés
Formule moléculaire |
C12H7ClF2O2S |
|---|---|
Poids moléculaire |
288.70 g/mol |
Nom IUPAC |
2-fluoro-3-(2-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-5-9(12(11)15)8-4-1-2-6-10(8)14/h1-7H |
Clé InChI |
XFCBRUTZXGFQFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
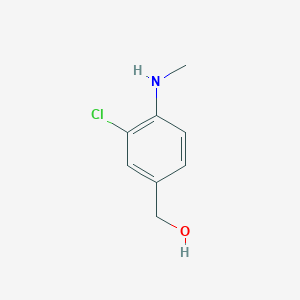
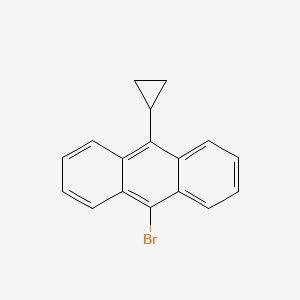
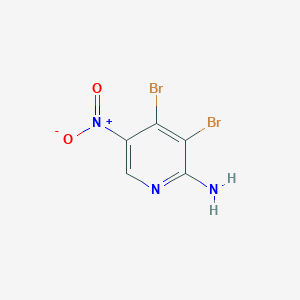


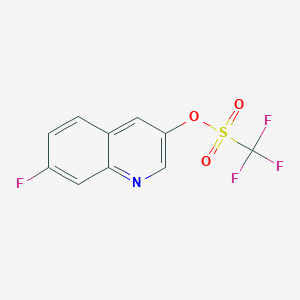

![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
